[1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine hydrochloride
Description
1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride (CAS: 1409107-17-0) is a brominated aryl-thiophene amine derivative with a molecular formula of C₁₆H₂₀BrClN₂S and a molecular weight of 387.76 g/mol . The compound features a 4-bromophenyl group, a thiophen-2-yl moiety, and a propylamine chain, all contributing to its unique physicochemical and pharmacological profile. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Structural analogs of this compound are often explored for central nervous system (CNS) activity, given the prevalence of amine and aromatic motifs in neurotransmitter receptor ligands .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-propyl-3-thiophen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNS.ClH/c1-2-11-18-16(10-9-15-4-3-12-19-15)13-5-7-14(17)8-6-13;/h3-8,12,16,18H,2,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZIDUMRNWDCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CCC1=CC=CS1)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the bromophenyl group.
Thiophene Ring Formation: The thiophene ring is synthesized through a condensation reaction involving sulfur and an α-methylene carbonyl compound.
Coupling Reaction: The bromophenyl intermediate is then coupled with the thiophene ring under specific conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in electronic devices and sensors .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bromine Position and Electronic Effects
- The para-bromine in the target compound likely enhances electron-withdrawing effects, stabilizing aromatic interactions with receptors. In contrast, the meta-bromine in 1-(3-bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride () may alter binding affinity due to spatial and electronic differences .
Thiophene vs. Other Heterocycles
- The thiophen-2-yl group in the target compound facilitates π-π stacking, common in serotonin and dopamine receptor ligands. Analogous compounds with benzimidazotriazole () or naphthalenol () cores exhibit divergent pharmacological profiles due to increased rigidity or extended conjugation .
Amine Chain Modifications
- The propylamine chain in the target compound balances lipophilicity and solubility. Piperazine derivatives (e.g., HBK14-HBK19 in ) prioritize bulkier substituents for receptor selectivity, while cyclopropyl groups () enhance metabolic stability .
Pharmacokinetic and Pharmacodynamic Comparisons
Biological Activity
The compound 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride is a substituted amine characterized by a bromophenyl group, a thiophene ring, and a propylamine structure. This unique molecular configuration suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies, highlighting its antimicrobial and anticancer properties.
- Molecular Formula : C16H21BrClNS
- Molecular Weight : 374.77 g/mol
- CAS Number : 1803610-88-9
The presence of the bromine atom enhances the compound's reactivity, which may contribute to its biological effects. The thiophene ring is known for its role in various pharmacological activities, further adding to the compound's potential.
Antimicrobial Activity
Research indicates that compounds structurally similar to 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride exhibit significant antimicrobial properties. For instance, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising antimicrobial activity against various pathogens when evaluated using the turbidimetric method. Compounds from this series showed comparable efficacy to standard antibiotics such as norfloxacin and antifungals like fluconazole .
| Compound | Antimicrobial Activity | Standard Comparison |
|---|---|---|
| p2 | Effective | Norfloxacin |
| p3 | Moderate | Fluconazole |
| p4 | Effective | Norfloxacin |
| p6 | Moderate | Fluconazole |
Anticancer Activity
The anticancer potential of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride has also been investigated. In vitro studies on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells revealed that certain derivatives exhibited significant cytotoxicity comparable to the standard chemotherapeutic agent 5-fluorouracil. The molecular docking studies indicated favorable interactions with key protein targets involved in cancer progression .
The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The presence of the bromophenyl and thiophene groups may facilitate binding to these targets, leading to various biological effects. While detailed mechanisms remain under investigation, preliminary data suggest that these interactions could inhibit cell proliferation in cancer cells and disrupt microbial growth pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine showed effective inhibition against bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that specific derivatives exerted significant cytotoxic effects on MCF7 cells, suggesting that modifications in the molecular structure could enhance anticancer activity.
- Molecular Docking Studies : These studies provided insights into the binding affinities of the compound with various protein targets, indicating promising drug-like properties and potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
